Product packaging for Ethyl 2-methyl-3-oxopentanoate(Cat. No.:CAS No. 759-66-0)

Ethyl 2-methyl-3-oxopentanoate

Cat. No.: B1604888
CAS No.: 759-66-0
M. Wt: 158.19 g/mol
InChI Key: YXZUMIRYUCTIGL-UHFFFAOYSA-N
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Description

Significance of β-Keto Esters in Contemporary Organic Chemistry and Chemical Biology

β-Keto esters are a class of organic compounds that are highly valued in organic synthesis. fiveable.meresearchgate.net Their structure, which includes a ketone group at the beta position relative to an ester group, allows for a wide range of chemical reactions. fiveable.meucla.edu This reactivity makes them crucial intermediates in the creation of complex molecular structures, particularly in the pharmaceutical and materials science industries. fiveable.me

One of the key features of β-keto esters is the acidity of the protons on the carbon atom situated between the two carbonyl groups (the α-carbon). This acidity facilitates the formation of enolates, which are powerful nucleophiles in reactions like Claisen condensations, alkylations, and aldol (B89426) condensations. fiveable.me These reactions are fundamental to building larger and more intricate carbon skeletons.

In the context of chemical biology, β-keto esters and their derivatives are investigated for their potential roles in metabolic pathways and as substrates for enzyme-catalyzed reactions. evitachem.com Their ability to mimic or interact with biological molecules makes them valuable tools for studying biochemical processes.

Research Landscape and Scholarly Scope of Investigation for Ethyl 2-methyl-3-oxopentanoate

Research on this compound spans various areas of chemistry. A primary focus is its application as a starting material in the synthesis of more elaborate organic molecules. evitachem.com For instance, it has been utilized in the synthesis of precursors for Peroxisome Proliferator-Activated Receptor (PPAR) agonist ligands, which have potential applications in treating metabolic disorders. evitachem.com

The compound's reactivity is a central theme in its investigation. Studies have explored its behavior in oxidation, reduction, and substitution reactions. evitachem.com Oxidation can convert it to the corresponding carboxylic acids, while reduction can yield alcohols. evitachem.com Nucleophilic substitution reactions can replace the ester group with other functional groups, further expanding its synthetic utility. evitachem.com

Furthermore, this compound serves as a model substrate in studies of stereoselective reduction reactions, often employing biocatalysts like microorganisms. evitachem.com These investigations are crucial for developing methods to produce chiral molecules with high purity, a critical aspect of modern drug development. The compound's physical and chemical properties, including its solubility and reactivity towards nucleophiles, are also well-documented. evitachem.com

Chemical and Physical Properties

The physical and chemical characteristics of this compound are fundamental to its application in various chemical processes.

PropertyValue
Molecular Formula C₈H₁₄O₃
Molecular Weight 158.19 g/mol
CAS Number 759-66-0
Appearance Colorless liquid
Odor Fruity
Solubility Soluble in organic solvents like ethanol (B145695) and ether; less soluble in water. evitachem.com

This table is based on data from multiple sources. evitachem.comnih.govsimsonpharma.com

Synthesis and Reactions

A common method for synthesizing this compound is through the esterification of 2-methyl-3-oxopentanoic acid with ethanol in the presence of an acid catalyst, typically under reflux conditions. evitachem.com Another synthetic route involves Claisen condensation, a carbon-carbon bond-forming reaction between two esters or an ester and a ketone. fiveable.me

The reactivity of this compound is largely dictated by its two functional groups. The ketone group is susceptible to nucleophilic attack, while the ester group can undergo hydrolysis or transesterification. The acidic α-hydrogen allows for the formation of an enolate, which can then participate in a variety of reactions to form new carbon-carbon bonds. fiveable.me

Research Applications and Findings

The versatility of this compound has led to its use in several areas of chemical research.

Research AreaApplication and Findings
Organic Synthesis A key building block for complex organic molecules and heterocyclic compounds. evitachem.com It is a precursor in the multi-step synthesis of 2-(5-methyl-2-phenyl-4-oxazolyl)ethanol, a PPAR agonist ligand. evitachem.com
Biochemical Research Used to study enzyme-catalyzed reactions and metabolic pathways, particularly those involving branched-chain amino acids. evitachem.com It facilitates the investigation of transamination processes. evitachem.com
Flavor and Fragrance Chemistry Employed in the development of flavors due to its pleasant, fruity aroma. evitachem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O3 B1604888 Ethyl 2-methyl-3-oxopentanoate CAS No. 759-66-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-methyl-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-4-7(9)6(3)8(10)11-5-2/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZUMIRYUCTIGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201257945
Record name Pentanoic acid, 2-methyl-3-oxo-, ethyl ester
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Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

759-66-0
Record name Pentanoic acid, 2-methyl-3-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=759-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 759-66-0
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64744
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC27798
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27798
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentanoic acid, 2-methyl-3-oxo-, ethyl ester
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Synthetic Methodologies and Preparative Routes for Ethyl 2 Methyl 3 Oxopentanoate and Its Analogues

Established Synthetic Pathways

Traditional methods for synthesizing ethyl 2-methyl-3-oxopentanoate and its analogues have been well-documented, providing a foundational understanding of their chemical reactivity.

Esterification Reactions: Acid-Catalyzed Fischer Esterification of 2-Ethyl-3-oxopentanoic Acid

For instance, studies have shown that using a tenfold excess of alcohol in Fischer esterification can increase the ester yield to as high as 97%. masterorganicchemistry.com The intramolecular version of this reaction can also be employed to synthesize cyclic esters, known as lactones, and works best for the formation of five- and six-membered rings. masterorganicchemistry.com

Reactants Catalyst Conditions Key Principle
2-methyl-3-oxopentanoic acid, Ethanol (B145695)Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)RefluxLe Chatelier's principle (water removal or excess alcohol)

Condensation Reactions: Intermolecular and Intramolecular Approaches (e.g., Claisen Condensation for Mthis compound)

The Claisen condensation represents a fundamental carbon-carbon bond-forming reaction for the synthesis of β-keto esters. In a crossed Claisen condensation, an ester is treated with a strong base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of another ester molecule. chegg.com For the synthesis of mthis compound, this would involve the condensation of two different esters. The choice of base is critical to prevent saponification of the ester.

A notable advancement in this area is the use of ZrCl₄-iPr₂NEt as a reagent to promote the Claisen condensation of α,α-dialkylated esters, which are typically less reactive. researchgate.net This method has been successful in synthesizing phenyl 2,2,4-trimethyl-3-oxopentanoate in good yields. researchgate.net The reaction mechanism is believed to involve the formation of a zirconium enolate, which is more reactive than its lithium or sodium counterparts. researchgate.net

A related approach involves the condensation of ethyl 2-methyl-3-oxobutanoate with ethyl bromoacetate (B1195939), followed by hydrolysis to yield intermediates like 3-methyl-4-oxopentanoic acid, which can then be esterified. Another variation starts with the reaction of acetone (B3395972) and methyl propionate (B1217596) in the presence of sodium ethoxide to form 2,4-hexadione, which is then oxidized and esterified to produce methyl 3-oxopentanoate. prepchem.com

Methanolysis of Oxathiazine Derivatives

An alternative synthetic route involves the methanolysis of oxathiazine derivatives. This method provides a pathway to β-keto esters through the ring-opening of a heterocyclic intermediate. For example, the reaction of ninhydrin (B49086) with isothiocyanates can lead to the formation of spiroindeno oxathiazine derivatives, which can then be further transformed. semanticscholar.org

Saponification of this compound to Yield 2-methyl-3-oxopentanoic Acid

Saponification, the hydrolysis of an ester with a base, can be used to convert this compound back to its corresponding carboxylic acid, 2-methyl-3-oxopentanoic acid. This reaction is essentially the reverse of esterification and is typically carried out using a strong base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution. The process yields the carboxylate salt, which is then acidified to produce the free carboxylic acid.

Advanced and Sustainable Synthesis Approaches

In recent years, there has been a growing emphasis on developing more efficient, selective, and environmentally friendly synthetic methods.

Transesterification Reactions Mediated by Metal Catalysts (e.g., Mg⁰/I₂)

Transesterification, the conversion of one ester to another by reaction with an alcohol, has emerged as a powerful tool for modifying β-keto esters. ucc.ienih.gov This method is often preferred over direct esterification as it avoids the use of the corresponding carboxylic acids, which can be unstable and prone to decarboxylation. ucc.ienih.gov

A variety of metal catalysts have been developed to facilitate this transformation. These catalysts are often milder and more selective than traditional acid or base catalysts. rsc.orgajgreenchem.com The selectivity for β-keto esters over other types of esters is attributed to the formation of a stable enol intermediate through chelation between the two carbonyl groups and the metal catalyst. tandfonline.com

Catalyst System Reactants Conditions Advantages
Ag-Cu nanoparticlesβ-keto ester, various alcoholsAcid/base-freeHigh efficiency, comparable yields to traditional methods. rsc.org
Ferrous ammonium (B1175870) sulfate (B86663) (FAS), Ammonium nickel sulfate (ANS)β-keto ester, aromatic/heteroaromatic alcoholsSolvent-free, microwave irradiationReduced reaction times, moderate to high yields. ajgreenchem.com
Anhydrous FeSO₄, CuSO₄Methyl/ethyl β-ketoester, various alcoholsToluene, 80°CInexpensive, neutral catalyst, simple workup. tandfonline.com
Iodine (I₂)β-keto ester, various alcoholsToluene, heatingSimple, efficient, readily available catalyst. organic-chemistry.org

Recent research has explored the use of various metal-based catalysts for the transesterification of β-keto esters:

Ag-Cu Nanoparticles : These have been shown to be effective catalysts for transesterification under acid- and base-free conditions, offering yields comparable to conventional methods. rsc.org

Transition Metals (FAS and ANS) : Ferrous ammonium sulfate and ammonium nickel sulfate have proven to be efficient catalysts under solvent-free microwave conditions, leading to shorter reaction times. ajgreenchem.com

Anhydrous Metal Salts (FeSO₄ and CuSO₄) : These inexpensive and neutral catalysts allow for the smooth transesterification of β-ketoesters with a simple workup procedure. tandfonline.com

Iodine : A simple and efficient method for the transesterification of β-ketoesters has been developed using iodine as a catalyst. organic-chemistry.org

These advanced methods highlight the ongoing efforts to develop more sustainable and efficient synthetic routes for valuable chemical compounds like this compound.

Chemo-Enzymatic Synthesis of Related Chiral Esters from Biobased Precursors

A notable advancement in the sustainable synthesis of chiral esters involves chemo-enzymatic approaches that utilize renewable starting materials. One such method begins with levoglucosenone (B1675106) (LGO), a chiral compound derived from the pyrolysis of cellulose. nih.govacademie-sciences.fr This strategy provides a greener alternative to traditional synthetic routes that often rely on hazardous reagents. nih.gov

The process for synthesizing chiral epoxides, which are precursors to various esters, from LGO involves a series of key steps:

Palladium-catalyzed hydrogenation of LGO. nih.gov

Lipase-mediated Baeyer-Villiger oxidation . nih.gov

Tosylation . nih.gov

Treatment with sodium ethoxide/methoxide . nih.gov

The enzymatic step, often employing lipases like Candida antarctica lipase (B570770) B (CAL-B), is crucial for achieving high selectivity. academie-sciences.fr For instance, the Baeyer-Villiger oxidation of a saturated LGO derivative in the presence of CAL-B and hydrogen peroxide is a key transformation in this sequence. mdpi.com

The use of biocatalysis and enzyme engineering is expanding the possibilities for producing chiral monomers and polymers from biobased sources. researchgate.net These methods offer the potential for highly selective and environmentally benign manufacturing processes. researchgate.net

Base-Catalyzed Michael Additions to Precursors for Related Oxopentanoates

The Michael addition is a fundamental carbon-carbon bond-forming reaction in organic synthesis and is widely used in the preparation of oxopentanoate precursors. masterorganicchemistry.com This reaction involves the conjugate addition of a nucleophile, typically an enolate, to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com

In the context of synthesizing oxopentanoate derivatives, a base-catalyzed Michael addition can be employed. The reaction generally proceeds in three steps:

Deprotonation of a suitable precursor to form an enolate. masterorganicchemistry.com

Conjugate addition of the enolate to a Michael acceptor (an electrophilic alkene). masterorganicchemistry.com

Protonation of the resulting enolate to yield the final product. masterorganicchemistry.com

For example, dicyclohexylammonium (B1228976) 3-aryl-2-diethoxyphosphoryl-4-oxopentanoates can be synthesized and subsequently transformed into other valuable compounds. researchgate.net The choice of base catalyst can be critical and can even influence the stereochemical outcome of the reaction, allowing for diastereodivergent synthesis in some cases. rsc.org

The versatility of the Michael addition allows for the use of a variety of nucleophiles and Michael acceptors, leading to a diverse range of substituted oxopentanoates. masterorganicchemistry.com

Optimized Industrial Adaptations of Synthetic Processes for β-Keto Esters

The industrial production of β-keto esters necessitates synthetic routes that are not only high-yielding but also cost-effective and environmentally friendly. rsc.org Transesterification of readily available methyl or ethyl esters is a common strategy for producing a variety of other esters. rsc.org This method is particularly advantageous as it avoids the use of unstable β-keto acids, which are prone to decarboxylation. rsc.org

Recent advancements have focused on developing more sustainable catalysts for these transformations. Boronic acids, for example, are considered environmentally benign catalysts for the transesterification of β-keto esters. rsc.org

Electrochemical methods are also emerging as a green alternative for the synthesis of related compounds like β-keto spirolactones. rsc.org These methods utilize electrons as the oxidant and can be performed in green solvents like acetone and water, reducing the reliance on stoichiometric oxidants and transition metal catalysts. rsc.org

A novel, one-pot synthesis of β-keto esters from 4- and 5-oxocarboxylic acid derivatives using chlorosulfonyl isocyanate has been developed, offering a metal-free and oxidation-free approach with short reaction times and high yields. semanticscholar.org

The optimization of reaction conditions, including solvent, temperature, and catalyst loading, is crucial for the successful scale-up of these processes to an industrial level.

Mechanistic Investigations of Reactions Involving Ethyl 2 Methyl 3 Oxopentanoate

Enolate Chemistry and Reactivity

The presence of acidic α-hydrogens situated between the two carbonyl groups makes ethyl 2-methyl-3-oxopentanoate a prime candidate for enolate formation, which is central to its utility in carbon-carbon bond-forming reactions.

Enolate Formation and Stability

The formation of an enolate from this compound involves the removal of a proton from the α-carbon (C2) by a suitable base. scribd.commasterorganicchemistry.com The acidity of this proton is significantly enhanced due to the electron-withdrawing effects of the adjacent ketone and ester groups, which stabilize the resulting conjugate base through resonance. masterorganicchemistry.com The negative charge of the enolate is delocalized across the oxygen atoms of the carbonyl groups and the α-carbon. scribd.com

The choice of base is crucial for efficient enolate generation. For β-keto esters like this compound, which have a pKa of approximately 11, alkoxide bases such as sodium ethoxide (NaOEt) are sufficiently strong to achieve deprotonation. masterorganicchemistry.comutexas.edu Using the same alkoxide as the ester group (ethoxide in this case) is a common strategy to prevent transesterification, a competing side reaction. utexas.eduutexas.edu Stronger, non-nucleophilic bases like lithium diisopropylamide (LDA) can also be used to form the enolate irreversibly, which is particularly useful for controlling regioselectivity in subsequent reactions. masterorganicchemistry.com

The stability of the enolate is a key factor in its reactivity. The delocalization of the negative charge over the O-C-C-O system makes it a relatively stable and "soft" nucleophile. masterorganicchemistry.com This inherent stability allows it to be readily formed and utilized in various synthetic applications.

Nucleophilic Additions and Substitutions Involving the Enolate Moiety

Once formed, the enolate of this compound acts as a potent carbon nucleophile, readily participating in both addition and substitution reactions to form new carbon-carbon bonds. scribd.commasterorganicchemistry.com

A primary example of its application is in SN2 alkylation reactions. The enolate can attack a variety of electrophiles, such as primary haloalkanes, α-haloketones, and α-haloesters. masterorganicchemistry.comutexas.edu For instance, the reaction of the enolate with methyl bromoacetate (B1195939) has been documented in the synthesis of more complex molecules. juniperpublishers.com This alkylation process is a fundamental step in building larger molecular frameworks. juniperpublishers.com

The table below summarizes typical conditions for the alkylation of a related β-keto ester, demonstrating the general methodology.

ReactantReagentConditionsProduct TypeReference
β-Keto Ester EnolateMethyl BromoacetateBase (e.g., NaH)N-Alkylated Adduct juniperpublishers.com
β-Keto Ester EnolateAlkyl HalideBase (e.g., CH₃CH₂O⁻)C-Alkylated Product masterorganicchemistry.com

Intramolecular Cyclization Reactions Facilitated by Enolate Formation

The nucleophilic character of the enolate can be harnessed in intramolecular reactions to construct cyclic compounds. If a suitable electrophilic functional group is present within the same molecule, the enolate can attack it, leading to ring formation. This strategy is particularly effective for synthesizing five- and six-membered rings. scribd.comlibretexts.org

In a process known as intramolecular aldol (B89426) condensation, an enolate can react with a ketone or aldehyde group on the same molecule. scribd.com For example, the cyclization of 2,6-heptanedione (B80457) to form 3-methyl-2-cyclohexenone illustrates this principle, where an enolate formed at one α-carbon attacks the other carbonyl group. scribd.comlibretexts.org

Similarly, intramolecular Claisen condensations (or Dieckmann cyclizations) can occur in molecules containing two ester groups, such as diethyl hexanedioate, to form cyclic β-keto esters. utexas.edu While this compound itself does not undergo Dieckmann cyclization, derivatives of it can be designed to participate in such intramolecular events. For instance, a derivative of this compound was subjected to intramolecular cyclization conditions using sodium hexamethyldisilazide (NaHMDS) in an attempt to form a bicyclic system, although this particular reaction led to an unexpected fragmentation. juniperpublishers.com

Recent research has also explored scandium(III)-catalyzed intramolecular enolate alkylations of β-ketoester precursors to form functionalized cyclopentanes, highlighting the utility of Lewis acids in facilitating such cyclizations. nih.gov

Intermolecular Condensation Reactions of Enolates with Electrophiles

Intermolecular condensation reactions represent a major application of the enolate of this compound. The Claisen condensation, a cornerstone reaction in organic synthesis, involves the nucleophilic attack of an enolate onto the carbonyl group of another ester molecule. scribd.com The crossed Claisen condensation between the enolate of ethyl propanoate and a second molecule of ethyl propanoate results in the formation of this compound. scribd.comutexas.eduutexas.edu The mechanism involves the formation of the enolate, its nucleophilic attack to form a tetrahedral intermediate, and the subsequent elimination of an ethoxide ion. scribd.com

The enolate can also react with other carbonyl compounds, such as aldehydes and ketones, in what is known as an aldol addition or condensation. libretexts.org These reactions are fundamental for creating β-hydroxy keto esters or their corresponding α,β-unsaturated derivatives after dehydration. libretexts.org

Furthermore, the enolate of this compound can participate in Michael additions, which involve the 1,4-nucleophilic addition to α,β-unsaturated carbonyl compounds. utexas.edu This reaction is a powerful method for forming carbon-carbon bonds and creating more complex molecular structures.

Carbonyl Group Transformations

The ketone group at the C3 position of this compound is also a site of significant reactivity, allowing for transformations such as oxidation.

Oxidation Reactions Leading to Carboxylic Acids

The ketone functionality of this compound can be oxidized to yield carboxylic acids. evitachem.com This transformation typically involves cleavage of a carbon-carbon bond adjacent to the carbonyl group. Strong oxidizing agents are generally required for this process. Common reagents used for the oxidation of ketones include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). evitachem.com These reactions often proceed under harsh conditions, such as in an acidic medium, to facilitate the oxidation.

While direct oxidation of the ketone in this compound is possible, a more common synthetic strategy involves the oxidative cleavage of a double bond. organic-chemistry.org For instance, if the β-keto ester is first converted to an enol ether or an α,β-unsaturated ester, ozonolysis followed by an oxidative workup can cleave the double bond to produce a carboxylic acid. organic-chemistry.org

The table below details common oxidizing agents used for converting ketones to carboxylic acids.

Oxidizing AgentTypical ConditionsProduct TypeReference
Potassium Permanganate (KMnO₄)Acidic mediumCarboxylic Acid
Chromium Trioxide (CrO₃)Acidic mediumCarboxylic Acid
Oxone with OsO₄ (catalyst)Acetonitrile/WaterCarboxylic Acid organic-chemistry.org

Reduction Reactions to Alcohols and Hydroxy Esters

The reduction of the ketone functional group in this compound yields the corresponding hydroxy ester, ethyl 2-methyl-3-hydroxypentanoate. This transformation can be accomplished through various chemical and biocatalytic methods, which offer different degrees of stereoselectivity.

Chemical reduction methods often employ metal hydride reagents. Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are capable of reducing the keto group to a secondary alcohol. The stereochemical outcome of these reductions can be influenced by the choice of reagent and reaction conditions. For instance, the use of a Lewis acid in conjunction with NaBH₄ can alter the diastereoselectivity of the reduction. In the reduction of a similar compound, 1-ethylpropyl-2-methyl-3-oxopentanoate, the use of MnCl₂ with NaBH₄ was found to be effective in favoring the formation of the syn diastereoisomer. This is attributed to the formation of a chelate between the Lewis acid and the β-keto ester, which directs the hydride attack from a specific face.

Various other microbial strains have been investigated to access different stereoisomers of ethyl 2-methyl-3-hydroxypentanoate. For example, some fungal strains have been shown to produce the (2S,3S)-isomer from the reduction of this compound. The choice of microorganism is crucial as different species and even different strains can exhibit opposite stereoselectivities.

The table below summarizes the outcomes of different reduction methods for β-keto esters, including this compound and its analogs.

Table 1: Selected Methods for the Reduction of this compound and Analogs

Reducing Agent/CatalystSubstrateProduct Diastereoselectivity (anti/syn)Key Findings
NaBH₄ / MnCl₂1-ethylpropyl-2-methyl-3-oxopentanoateFavors syn isomerLewis acid chelation directs stereoselectivity.
Baker's Yeast (S. cerevisiae)This compoundHigh anti selectivity with allyl alcoholAdditives can control diastereoselectivity.
Fungal StrainsThis compoundCan produce specific stereoisomers (e.g., 2S,3S)The choice of microorganism is critical for stereochemical outcome.

Tautomerism Studies and Equilibria

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of its keto and enol tautomeric forms. This equilibrium is a fundamental property that influences its reactivity, particularly in reactions involving the α-carbon.

This compound can exist in the following tautomeric forms:

Keto form: The primary structure with a ketone at the 3-position and an ester group.

Enol form: Characterized by a carbon-carbon double bond between C2 and C3, and a hydroxyl group at C3. The enol can be stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen, forming a six-membered pseudo-ring.

The isolation of individual tautomers of β-dicarbonyl compounds is generally challenging due to their rapid interconversion. However, in some cases, separation has been achieved. For other β-keto esters, the distinct physical properties of the keto and enol forms have allowed for their separation under specific conditions. The investigation of the tautomeric mixture of this compound is typically performed in situ using spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. thermofisher.com In ¹H NMR spectra, the keto and enol forms give rise to distinct sets of signals, allowing for their identification and quantification. thermofisher.com For example, the enolic hydroxyl proton typically appears as a broad signal at a downfield chemical shift.

The position of the keto-enol equilibrium is highly dependent on several factors, including the solvent, temperature, and the specific structure of the compound.

Solvent Effects: The polarity of the solvent plays a crucial role in determining the ratio of keto to enol tautomers at equilibrium. rsc.orgresearchgate.net

Nonpolar solvents (e.g., hexane, carbon tetrachloride) tend to favor the enol form. In these solvents, the intramolecular hydrogen bond of the enol form is a key stabilizing interaction, as there is minimal competition from the solvent for hydrogen bonding.

Polar aprotic solvents (e.g., DMSO, acetone) can also influence the equilibrium. While they are polar, their ability to act as hydrogen bond acceptors can disrupt the internal hydrogen bond of the enol, potentially shifting the equilibrium.

Polar protic solvents (e.g., water, ethanol) generally favor the keto form. These solvents can form strong intermolecular hydrogen bonds with the carbonyl groups of the keto tautomer, stabilizing it more effectively than the enol form, whose intramolecular hydrogen bond is disrupted by the solvent. researchgate.netresearchgate.net

For β-keto esters in general, the equilibrium constant (Keq = [enol]/[keto]) is often less than 1, indicating a preference for the keto form, especially in polar media. thermofisher.comwalisongo.ac.id The presence of the α-methyl group in this compound may also influence the equilibrium position compared to its unsubstituted analog, ethyl 3-oxopentanoate, due to electronic and steric effects.

Thermodynamic and Kinetic Data: While the general principles of tautomerism in β-keto esters are well-established, specific thermodynamic (e.g., ΔG°, ΔH°, ΔS°) and kinetic data for the tautomeric equilibration of this compound in various media are not extensively reported in the surveyed literature. However, experimental techniques such as variable-temperature NMR spectroscopy can be employed to determine these parameters. nih.gov By measuring the equilibrium constant at different temperatures, the enthalpy (ΔH°) and entropy (ΔS°) of tautomerization can be calculated using the van 't Hoff equation. Kinetic studies, potentially using techniques like dynamic NMR or kinetic isotope effect studies, could provide insight into the activation energy barriers for the interconversion between the keto and enol forms under different catalytic conditions (e.g., acid or base catalysis).

The table below outlines the general influence of solvent on the keto-enol equilibrium for β-keto esters.

Table 2: General Influence of Solvent on Keto-Enol Equilibrium of β-Keto Esters

Solvent TypePredominant TautomerPrimary Stabilizing Interaction
NonpolarEnolIntramolecular Hydrogen Bonding
Polar ProticKetoIntermolecular Hydrogen Bonding with Solvent

Stereochemical Control and Asymmetric Synthesis of Ethyl 2 Methyl 3 Oxopentanoate Derivatives

Chiral Induction in Reduction Processes

The reduction of the keto group in ethyl 2-methyl-3-oxopentanoate and its analogs is a key transformation that generates two stereogenic centers. The use of biological systems, such as microorganisms, has emerged as a powerful strategy for achieving high levels of stereocontrol in these reactions.

Microbial cells are a rich source of oxidoreductases that can catalyze the reduction of ketones with high stereoselectivity. Various microorganisms, including algae of the genus Chlorella and numerous fungal species, have been investigated for their ability to reduce β-keto esters.

While direct studies on this compound are limited, extensive research on the closely related analog, ethyl 2-methyl-3-oxobutanoate, provides significant insights. For instance, different strains of Chlorella have demonstrated the ability to reduce ethyl 2-methyl-3-oxobutanoate to its corresponding hydroxy esters.

Fungi have also been widely explored for the asymmetric reduction of 2-substituted β-keto esters. In a study on the reduction of ethyl 2-methyl-3-oxobutanoate, several fungal strains were screened for their reducing capabilities. Notably, Penicillium purpurogenum was found to be highly effective. Other fungi, such as Geotrichum candidum and Rhizopus arrhizus, have also been reported to predominantly yield the anti-(2S, 3S)-hydroxy esters from the reduction of 2-methyl 3-oxobutanoate and 2-methyl 3-oxopentanoate. nih.gov

The microbial reduction of 2-methyl-3-oxo esters can theoretically yield four possible stereoisomers. The diastereomeric and enantiomeric purity of the product is therefore a critical measure of the effectiveness of the biocatalyst.

In the reduction of ethyl 2-methyl-3-oxobutanoate by Chlorella pyrenoidosa, a diastereomer ratio (anti/syn) of 53/47 was observed. The enantiomeric excess (ee) for the anti-(2S, 3S)- and syn-(2S, 3R)-hydroxy esters were 89% and >99%, respectively. In contrast, Chlorella vulgaris and Chlorella regularis predominantly produced the syn-isomer.

The fungal reduction of ethyl 2-methyl-3-oxobutanoate has also shown varied and often high levels of stereoselectivity. For example, Penicillium purpurogenum produced the corresponding alcohols with a high diastereomeric ratio of 93/7 (anti/syn). nih.gov The enantiomeric excess for the major anti-(2S, 3S)-isomer was 90%, while the minor syn-(2S, 3R)-isomer was formed with an ee of >99%. nih.gov The table below summarizes the results from the reduction of ethyl 2-methyl-3-oxobutanoate by various fungi. nih.gov

Fungal StrainYield (%)Diastereomer Ratio (anti:syn)Enantiomeric Excess of anti-(2S, 3S) (%)Enantiomeric Excess of syn-(2S, 3R) (%)
Aspergillus terreus IFO 6346868:3293>99
Botryotinia eliana IFO 318311671:2993>99
Fusarium oxysporum IFO 316315384:1691>99
Fusarium sp.6448:5296>99
Gibberella acuminata IFO 303074055:4594>99
Penicillium purpurogenum6293:790>99
Trichoderma koningii Oudemans ATCC 766662428:7294>99

In the case of the reduction of ethyl 2-methyl-3-oxobutanoate by Chlorella, the addition of 2% metal salts was found to slightly increase the chemical yield of the resulting hydroxy ester. However, the specific effect of these additives on the diastereomeric ratio or enantiomeric excess was not detailed. The modulation of stereoselectivity through the use of additives in the microbial reduction of this compound and its derivatives remains an area that requires more extensive investigation to fully understand and exploit these potential effects.

Enzyme-Catalyzed Stereocontrol Mechanisms

To gain a deeper understanding of the stereochemical outcomes observed in microbial reductions, it is essential to examine the enzymes responsible for these transformations. Ketoreductases (KRs), particularly those found in polyketide synthases (PKSs), are of significant interest due to their inherent ability to control the stereochemistry of the reduction products.

Polyketide synthases are large, multifunctional enzymes that produce a wide variety of natural products. Within these enzymatic assembly lines, KR domains are responsible for the reduction of β-ketoacyl intermediates. These domains exhibit remarkable specificity and stereospecificity, which are crucial for determining the final structure of the polyketide.

Research on the ketoreductase domain (BacKR1) from the bacillaene polyketide synthase has demonstrated its ability to act on a derivative of the target compound. In vitro studies showed that BacKR1 catalyzed the reduction of racemic (±)-2-methyl-3-oxopentanoyl-N-acetylcysteamine thioester, resulting in the formation of only one of the four possible diastereomers. semanticscholar.org This highlights the high degree of stereocontrol exerted by this enzyme.

Furthermore, studies on methyl-epimerizing ketoreductase domains from polyketide synthases have shown their ability to reduce (2R)- or (2RS)-2-methyl-3-ketopentanoyl-ACP. These enzymes stereospecifically produce the corresponding (2S,3S)-2-methyl-3-hydroxypentanoyl-ACP, indicating that the 2-methyl substituent undergoes KR-catalyzed epimerization.

The stereochemical outcome of a ketoreductase-catalyzed reduction is governed by the precise interactions between the substrate and the amino acid residues within the enzyme's active site. The orientation of the substrate in the active site, dictated by these interactions, determines which face of the carbonyl group is exposed to the hydride donor, typically NADPH or NADH.

Computational studies and site-directed mutagenesis have provided insights into the molecular basis of stereocontrol. The active site of a ketoreductase can be envisioned as having specific pockets that accommodate the different substituents of the β-keto ester. The binding of the substrate in a particular conformation is stabilized by a network of hydrogen bonds and hydrophobic interactions. For α-substituted β-keto esters, the orientation of the α-substituent within the active site is a key determinant of the final stereochemistry. Even subtle changes to the active site environment through amino acid substitutions can lead to a complete reversal of stereoselectivity.

Synthesis of Chiral Intermediates and Enantiomers of this compound Derivatives

The generation of stereochemically defined derivatives of this compound is a critical aspect of asymmetric synthesis, enabling the production of enantiomerically pure compounds for various applications. This section explores the pathways to optically active derivatives utilizing chiral precursors and the essential techniques for determining enantiomeric purity and resolving racemic mixtures.

Pathways to Optically Active Derivatives from Chiral Precursors (e.g., Amino Acids)

The synthesis of optically active molecules can be effectively achieved by employing starting materials from the chiral pool, which are naturally occurring, enantiomerically pure compounds. Amino acids represent a prominent class of such precursors, offering a versatile scaffold for the construction of complex chiral molecules. shu.ac.uktcichemicals.com While direct synthesis of this compound derivatives from amino acids is a specialized area, the principles of transferring chirality from a precursor to a target molecule are well-established.

One common strategy involves the use of a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. tcichemicals.comyork.ac.uk For instance, an amino acid can be converted into a chiral auxiliary that then guides the stereoselective alkylation or acylation of a precursor to this compound. After the desired stereocenter is established, the auxiliary is cleaved and can often be recovered for reuse.

A conceptual pathway for synthesizing an optically active derivative of this compound could involve the following steps:

Preparation of a Chiral Enolate Precursor: An amino acid, such as L-valine, can be used to synthesize a chiral oxazolidinone auxiliary. This auxiliary is then attached to an appropriate acyl group to form an N-acyloxazolidinone.

Diastereoselective Enolate Formation and Alkylation: The N-acyloxazolidinone can be treated with a base to form a chiral enolate. Subsequent reaction of this enolate with an electrophile, such as an ethyl halide, proceeds with high diastereoselectivity due to the steric influence of the chiral auxiliary.

Cleavage of the Chiral Auxiliary: The chiral auxiliary is then removed from the alkylated product to yield an enantiomerically enriched carboxylic acid derivative.

Conversion to the Final Product: The resulting chiral carboxylic acid can then be converted to the desired this compound derivative through standard esterification and oxidation procedures.

While the above outlines a general approach, specific methodologies can vary. For example, chemo-enzymatic methods offer a powerful alternative for creating chiral building blocks. nih.gov Enzymes, such as lipases and esterases, can be employed for the kinetic resolution of racemic esters or for the asymmetric transformation of prochiral substrates, yielding enantiomerically enriched intermediates that can be further elaborated to the target compound. doi.orgnih.gov

Precursor TypeGeneral ApproachKey Advantages
Amino Acids Utilization as chiral auxiliaries (e.g., Evans oxazolidinones) to direct stereoselective alkylation or acylation reactions. du.ac.inHigh diastereoselectivity, predictable stereochemical outcome, and the potential for auxiliary recovery.
Hydroxy Acids Can be used to form chiral esters or lactones which then undergo stereocontrolled transformations.Availability of various natural hydroxy acids in enantiomerically pure form.
Carbohydrates Complex chiral scaffolds that can be chemically modified to introduce the required functional groups.High density of stereocenters provides a rich source of chirality.
Enzymatic Methods Use of enzymes (e.g., lipases, esterases) for kinetic resolution of racemic precursors or asymmetric synthesis. nih.govHigh enantioselectivity under mild reaction conditions.

Enantiomeric Excess Determination and Chiral Resolution Techniques

Once a chiral synthesis has been performed, it is crucial to determine the enantiomeric purity of the product, expressed as enantiomeric excess (e.e.). du.ac.in Furthermore, if a racemic or enantiomerically enriched mixture is obtained, chiral resolution techniques can be employed to separate the enantiomers. wikipedia.org

Enantiomeric Excess Determination:

Several analytical techniques are available to determine the enantiomeric excess of a chiral compound.

Chiral Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases are the most common and reliable methods. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification.

NMR Spectroscopy with Chiral Shift Reagents: In nuclear magnetic resonance (NMR) spectroscopy, chiral lanthanide shift reagents can be used to induce chemical shift differences between the signals of the two enantiomers, enabling their integration and the calculation of the e.e. chemrxiv.org

Polarimetry: This technique measures the rotation of plane-polarized light by a chiral sample. While it can confirm the presence of an excess of one enantiomer, it is generally less accurate for precise e.e. determination unless a reference value for the specific rotation of the pure enantiomer is known. du.ac.in

Chiral Resolution Techniques:

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org

Diastereomeric Salt Formation: This is a classical method where the racemic mixture (e.g., a carboxylic acid) is reacted with an enantiomerically pure chiral resolving agent (e.g., a chiral amine like brucine or (+)-cinchotoxine) to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The resolved diastereomeric salts are then treated with an acid or base to regenerate the individual enantiomers of the original compound. wikipedia.org

Kinetic Resolution: This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster than the other, leading to an enrichment of the less reactive enantiomer in the starting material and the formation of an enantiomerically enriched product. Enzymatic resolutions are a common example of kinetic resolution. msu.edu

Preparative Chiral Chromatography: Similar to the analytical technique, preparative chiral chromatography can be used to separate larger quantities of a racemic mixture on a chiral stationary phase.

TechniquePrincipleApplication
Chiral HPLC/GC Differential interaction of enantiomers with a chiral stationary phase.Accurate determination of enantiomeric excess.
NMR with Chiral Shift Reagents Formation of transient diastereomeric complexes that exhibit different NMR chemical shifts. chemrxiv.orgDetermination of enantiomeric excess.
Diastereomeric Salt Formation Conversion of enantiomers into diastereomers with different physical properties (e.g., solubility) for separation. wikipedia.orgSeparation of racemic mixtures.
Kinetic Resolution Differential reaction rates of enantiomers with a chiral reagent or catalyst. msu.eduSeparation of racemic mixtures and synthesis of enantiomerically enriched compounds.

Advanced Spectroscopic and Computational Characterization of Ethyl 2 Methyl 3 Oxopentanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei to provide detailed information about the structure of a molecule. For Ethyl 2-methyl-3-oxopentanoate, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in confirming its molecular structure.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration of these signals provide crucial information for structural assignment.

Based on the structure, the following proton environments are expected:

A triplet corresponding to the three protons of the methyl group (CH₃) in the ethyl ester moiety.

A quartet from the two methylene (B1212753) protons (CH₂) of the ethyl ester group, coupled to the adjacent methyl protons.

A doublet from the three protons of the methyl group at the second carbon (C2-CH₃), coupled to the single proton at C2.

A quartet or multiplet for the single proton at the second carbon (C2-H), coupled to the adjacent methyl and methylene protons.

A quartet from the two methylene protons (CH₂) of the pentanoate chain at the fourth carbon (C4), coupled to the adjacent methyl protons at C5.

A triplet for the three protons of the terminal methyl group (C5-CH₃) of the pentanoate chain.

The exact chemical shifts are influenced by the electron-withdrawing effects of the adjacent ester and ketone functional groups. The proton at the chiral center (C2) is expected to appear further downfield due to the proximity of both carbonyl groups.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Ester -CH₂-CH₃~1.25Triplet3H
Ester -CH₂-CH₃~4.15Quartet2H
C2-CH₃~1.35Doublet3H
C2-H~3.50Quartet1H
C4-CH₂-CH₃~2.60Quartet2H
C4-CH₂-CH₃~1.05Triplet3H

The ¹³C NMR spectrum provides a definitive confirmation of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's chemical environment.

The spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbonyl carbons of the ester and ketone groups are characteristically found at the downfield end of the spectrum (typically >160 ppm). The carbon atom of the chiral center (C2) will also have a characteristic shift, as will the carbons of the ethyl and methyl groups.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Ester C=O~170
Ketone C=O~205
Ester -O-CH₂-~61
C2~52
C4~35
C5~8
C2-CH₃~14
Ester -CH₃~14

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, GC is used to separate the compound from any impurities, and the mass spectrometer then provides a mass spectrum of the pure compound.

The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (158.19 g/mol ). The fragmentation pattern would likely involve the characteristic cleavage of the ester and ketone functionalities. Common fragmentation pathways for β-keto esters include α-cleavage adjacent to the carbonyl groups and McLafferty rearrangements. Key fragments might correspond to the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃) from the ketone side, or the entire ester group. The presence and relative abundance of these fragment ions provide a unique fingerprint for the compound, confirming its identity and allowing for an assessment of its purity.

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular mass of a compound with a high degree of accuracy. This allows for the determination of the elemental composition of the molecule. For this compound, with a molecular formula of C₈H₁₄O₃, the theoretical exact mass can be calculated. HRMS analysis would be expected to yield an experimental mass that is very close to this theoretical value, providing unambiguous confirmation of the molecular formula.

The theoretical monoisotopic mass of this compound is 158.0943 g/mol .

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its ester and ketone functional groups.

The most prominent features in the IR spectrum would be the strong C=O stretching vibrations. The ester carbonyl stretch typically appears in the region of 1750-1735 cm⁻¹, while the ketone carbonyl stretch is usually found at a slightly lower wavenumber, around 1725-1705 cm⁻¹. The presence of two distinct carbonyl peaks in these regions would be strong evidence for the β-keto ester structure. Other significant absorptions would include C-O stretching vibrations for the ester group in the 1300-1000 cm⁻¹ region and C-H stretching and bending vibrations for the alkyl portions of the molecule.

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
C-H (alkane)2980-2850Medium to Strong
C=O (ester)1750-1735Strong
C=O (ketone)1725-1705Strong
C-O (ester)1300-1000Strong

Vibrational Analysis of Characteristic Functional Groups

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. The vibrational spectrum of this compound is characterized by the distinct stretching and bending modes of its constituent ester and ketone functionalities, as well as the vibrations of its alkyl framework.

The key functional groups in this compound are the ester group (-COOCH₂CH₃) and the ketone group (C=O). The vibrational modes associated with these groups give rise to prominent and characteristic bands in the IR and Raman spectra.

Carbonyl (C=O) Stretching Vibrations: The molecule contains two carbonyl groups: one from the ester and one from the ketone. The ester C=O stretching vibration typically appears in the region of 1750-1735 cm⁻¹. The ketonic C=O stretching vibration is expected to be at a slightly lower wavenumber, generally in the range of 1725-1705 cm⁻¹. The exact positions of these bands can be influenced by the electronic environment and intramolecular interactions.

C-O-C Stretching Vibrations: The ester group also exhibits characteristic C-O-C stretching vibrations. An asymmetric C-O-C stretching band is typically observed in the 1250-1150 cm⁻¹ region, while a symmetric stretching band appears at a lower frequency, usually between 1150 and 1000 cm⁻¹.

C-H Stretching and Bending Vibrations: The aliphatic C-H stretching vibrations of the ethyl and methyl groups are expected in the 3000-2850 cm⁻¹ region. C-H bending vibrations for these groups will appear in the fingerprint region, typically between 1470-1365 cm⁻¹.

A summary of the expected characteristic vibrational frequencies for this compound is presented in the table below.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
C=O StretchEster1750 - 1735
C=O StretchKetone1725 - 1705
Asymmetric C-O-C StretchEster1250 - 1150
Symmetric C-O-C StretchEster1150 - 1000
C-H StretchAlkyl3000 - 2850
C-H BendAlkyl1470 - 1365

Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to investigate the properties and behavior of molecules, complementing experimental data and offering predictive insights.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Prediction of Stereoselectivity

Molecular Dynamics (MD) simulations are employed to explore the conformational landscape of this compound. By simulating the motion of atoms over time, MD can identify the most stable conformations and the energy barriers between them. This is particularly important for a flexible molecule like this compound, which possesses multiple rotatable bonds. The resulting conformational preferences can significantly influence the stereoselectivity of reactions involving this compound. By understanding the predominant shapes the molecule adopts in solution, it is possible to predict which reaction pathways are sterically favored, leading to the preferential formation of one stereoisomer over another.

Quantum Chemical Calculations for Electronic Structure and Tautomeric Equilibria

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are utilized to gain a detailed understanding of the electronic structure of this compound. These calculations can provide information on orbital energies, charge distribution, and molecular electrostatic potential, which are crucial for predicting the molecule's reactivity.

Furthermore, β-keto esters like this compound can exist in equilibrium with their enol tautomers. Quantum chemical calculations are instrumental in determining the relative energies of the keto and enol forms, thereby predicting the position of the tautomeric equilibrium. The stability of the enol form is influenced by factors such as intramolecular hydrogen bonding and solvent effects, all of which can be modeled computationally.

Kinetic Modeling and Optimization of Chemical Reactions using Computational Methods

Computational methods are also applied to model the kinetics of chemical reactions involving this compound. By calculating the energy profiles of reaction pathways, including the structures and energies of transition states, it is possible to predict reaction rates and mechanisms. This information is invaluable for optimizing reaction conditions, such as temperature, pressure, and catalyst choice, to maximize the yield of desired products and minimize the formation of byproducts. For instance, in reactions where this compound acts as a nucleophile, computational modeling can help in understanding the factors that govern the regioselectivity and stereoselectivity of the process.

Biochemical Roles and Biological Activity of Ethyl 2 Methyl 3 Oxopentanoate in Metabolic Processes

Enzyme Interactions and Metabolic Pathways

The interaction of 2-methyl-3-oxopentanoic acid with various enzymes is central to its role in metabolism, particularly in the catabolism of essential amino acids.

2-Methyl-3-oxopentanoic acid is a key intermediate in the metabolic breakdown of the branched-chain amino acid (BCAA) isoleucine. The catabolism of BCAAs, which also includes leucine and valine, initiates with a transamination step followed by an oxidative decarboxylation. nih.gov

The first two steps of BCAA catabolism are shared among all three amino acids:

Transamination: Catalyzed by branched-chain aminotransferase (BCAT), this reversible reaction removes the amino group from the BCAA, producing a branched-chain α-keto acid (BCKA). nih.gov In the case of isoleucine, this step yields α-keto-β-methylvaleric acid (KMV), also known as (S)-3-methyl-2-oxopentanoic acid, which is a structural isomer of 2-methyl-3-oxopentanoic acid. nih.gov

Oxidative Decarboxylation: The BCKAs undergo irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which is the rate-limiting step in BCAA catabolism. nih.gov

Disruptions in these pathways can lead to severe metabolic disorders. For instance, a deficiency in the BCKDH complex results in Maple Syrup Urine Disease (MSUD), characterized by the accumulation of BCAAs and their corresponding keto acids, which can cause neurological damage.

The functional groups within Ethyl 2-methyl-3-oxopentanoate and its parent acid make them reactive participants in enzyme-catalyzed reactions, particularly those involving transaminases. evitachem.com Transaminases, which require the coenzyme pyridoxal-5'-phosphate, facilitate the transfer of an amino group from an amino donor to a keto acid acceptor. google.com This process is fundamental to amino acid synthesis and degradation. google.com

Engineered ω-transaminases have been utilized to expand substrate scope and improve activity towards bulkier molecules like 2-oxopentanoic acid, a related compound. mdpi.com For example, active-site engineering of an ω-transaminase (ω-TA) from Ochrobactrum anthropi resulted in a variant with significantly enhanced activity for the synthesis of unnatural amino acids. nih.gov

Enzyme VariantSubstrateConversion (%) at 2hEnantiomeric Excess (ee) (%)Fold Improvement in Activity
Wild-type OATA 2-oxopentanoic acid22.6>99.9-
L57A Variant 2-oxopentanoic acid99.3>99.948-fold
Wild-type OATA 2-oxohexanoic acid24.6>99.9-
L57A Variant 2-oxohexanoic acid99.1>99.9-

Table 1. Asymmetric synthesis of L-norvaline and L-norleucine using wild-type and engineered ω-transaminase. The data demonstrates the enhanced catalytic efficiency of the engineered variant (L57A) towards keto acid substrates. nih.gov

Metabolite Significance in Biological Systems

The presence and concentration of 2-methyl-3-oxopentanoic acid and related metabolites can serve as important indicators of metabolic health and disease.

Elevated levels of intermediates from the isoleucine catabolic pathway are associated with certain inborn errors of metabolism. Propionic acidemia (PA) is an organic acidemia caused by a deficiency in the enzyme propionyl-CoA carboxylase. nih.gov This deficiency leads to the accumulation of propionyl-CoA and its derivatives. nih.govresearchgate.net

BiomarkerRelevance in Propionic Acidemia (PA)Notes
Propionylcarnitine (C3) Primary diagnostic biomarker. nih.govresearchgate.netLevels are used for newborn screening but may not consistently predict disease severity. nih.gov
2-Methylcitrate (2-MC) Primary diagnostic biomarker. nih.govFormed from the condensation of propionyl-CoA with oxaloacetate. researchgate.net
Branched-Chain Keto Acids Levels may be elevated, especially during ketoacidosis. Accumulation is secondary to the primary enzymatic defect.
Fibroblast growth factor 21 (FGF21) Potential secondary biomarker. researchgate.netnih.govA marker of mitochondrial dysfunction, which is a feature of PA. nih.gov

Table 2. Key biomarkers associated with Propionic Acidemia and the relevance of related metabolic intermediates.

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. researchgate.netmdpi.com By using stable isotope-labeled substrates (like ¹³C-labeled glucose or amino acids), researchers can trace the path of atoms through metabolic networks. mdpi.comnih.gov The labeling patterns of downstream metabolites provide detailed information about the activity of different pathways. researchgate.netmdpi.com

Intermediates in the BCAA catabolism pathway, such as 2-methyl-3-oxopentanoic acid, are critical nodes in these networks. By measuring the isotopic enrichment in these compounds, scientists can infer the flux through the BCAA degradation pathways. This is crucial for understanding how these pathways are regulated and how they are altered in disease states like obesity, diabetes, and metabolic syndrome, where BCAA metabolism is often dysregulated. nih.gov MFA provides a quantitative understanding of cellular physiology that goes beyond simple measurements of metabolite concentrations. mdpi.comrsc.org

Polyketide Biosynthesis and Pathway Engineering

Polyketides are a diverse class of natural products with a wide range of biological activities, including antibiotic and anticancer properties. nih.gov They are synthesized by large enzymes called polyketide synthases (PKSs). nih.govmdpi.com These enzymes catalyze the sequential condensation of small carboxylic acid units, such as malonyl-CoA and methylmalonyl-CoA. nih.govmdpi.com

Synthetic biology and metabolic engineering offer opportunities to create novel polyketides by engineering PKS pathways. nih.govresearchgate.net This can involve introducing new starter or extender units into the biosynthetic assembly line. Thioester derivatives of keto acids like 2-methyl-3-oxopentanoic acid can be used as synthetic probes to study the stereospecificity of PKS domains, specifically the ketoreductase (KR) domains that control the stereochemistry of hydroxyl groups in the growing polyketide chain. By incubating KR domains with racemic thioester substrates, researchers can determine their substrate tolerance and stereochemical preferences, providing valuable data for engineering PKSs to produce new, bioactive compounds. nih.gov

Role as Substrates in Polyketide Synthase (PKS) Systems and Chimeric PKS Studies

This compound serves as a precursor for the generation of a non-natural substrate in engineered polyketide synthase (PKS) systems. Its utility has been demonstrated in studies focused on creating novel polyketides through the manipulation of biosynthetic pathways. In a notable study on engineering site-selective incorporation of fluorine into polyketides, this compound was used as a starting material to synthesize 2-methyl-3-oxopentanoic acid nih.gov.

The process involved the saponification (hydrolysis) of the ethyl ester to yield the corresponding carboxylic acid nih.gov. This carboxylic acid is a key intermediate that can then be activated, typically by conversion to its coenzyme A (CoA) thioester, to become a substrate for a PKS module. The study utilized a chimeric PKS setup in E. coli, which included a module from the 6-deoxyerythronolide B synthase (DEBS) nih.gov. This engineered enzymatic system was designed to accept a diketide starter unit and perform a chain elongation reaction with a supplied extender unit nih.gov. The use of a precursor like this compound is fundamental to this "precursor-directed" approach, where the natural substrate pool is supplemented with a synthetic analogue to be incorporated by the PKS machinery. This research showcases the role of this compound not as a direct substrate, but as a crucial synthetic precursor for an unnatural building block intended for incorporation into a polyketide backbone by an engineered PKS system.

Strategies for Combinatorial Biosynthesis of Structurally Diverse Polyketides

The use of this compound as a precursor exemplifies key strategies in combinatorial biosynthesis aimed at producing structurally diverse polyketides. Combinatorial biosynthesis leverages the modular nature of PKSs and their inherent or engineered ability to accept alternative substrates to generate "unnatural" natural products with novel properties.

One of the primary strategies demonstrated is Precursor-Directed Biosynthesis . In this approach, synthetic substrate analogues that are not naturally present in the host organism are supplied exogenously. The biosynthetic machinery of the host then incorporates these precursors into the final product. The conversion of this compound into 2-methyl-3-oxopentanoic acid for use by an engineered PKS is a clear application of this strategy nih.gov. This method allows for the introduction of specific chemical modifications at defined positions in the polyketide backbone.

Another critical strategy is the use of Engineered PKS Modules and Chimeric Systems . Natural PKS enzymes often exhibit a degree of substrate promiscuity, but this can be enhanced and directed through protein engineering. The study utilizing the derivative of this compound employed a modified DEBS module with an inactivated acyltransferase (AT) domain, which was then supplied with various extender units in trans nih.gov. This type of chimeric or engineered system is a cornerstone of combinatorial biosynthesis, enabling researchers to mix and match PKS domains and modules to control chain length, starter and extender unit selection, and stereochemistry, thereby creating libraries of novel polyketide structures.

These strategies collectively allow for the rational design and synthesis of new polyketide analogues that would be difficult to achieve through total chemical synthesis, opening avenues for the discovery of new therapeutic agents.

Applications in Advanced Organic Synthesis and Chemical Development

Building Block for Complex Molecular Architectures

The reactivity of Ethyl 2-methyl-3-oxopentanoate makes it a key starting material for constructing intricate molecular frameworks. The presence of an acidic α-hydrogen between the two carbonyl groups facilitates reactions such as alkylations and acylations, while the ketone and ester moieties can be selectively targeted for reductions, condensations, and other modifications.

While β-keto esters as a class are fundamental building blocks in pharmaceutical synthesis, specific examples detailing the direct use of this compound in the synthesis of commercial active pharmaceutical ingredients (APIs) are not extensively documented in publicly available research. However, the utility of closely related structures is well-established. For instance, the analogous compound, Ethyl 2-fluoro-3-oxopentanoate, is a critical intermediate in the production of the broad-spectrum triazole antifungal agent, Voriconazole. ucla.edunih.gov This highlights the role of the oxopentanoate scaffold in constructing complex, medicinally relevant molecules. The chemical functionalities within this compound provide a strong basis for its potential application in the development of novel pharmaceutical compounds through various synthetic pathways.

Similar to its role in pharmaceuticals, the oxopentanoate framework is valuable in the agrochemical sector. The fluorinated analog, Ethyl 2-fluoro-3-oxopentanoate, is recognized for its role as an intermediate in the synthesis of agrochemicals. ucla.edu The chemical handles present in this compound make it a suitable precursor for creating a diverse range of molecules, including those with potential herbicidal, insecticidal, or fungicidal properties. Its ability to participate in carbon-carbon bond-forming reactions allows for the elaboration of complex structures that are often required for potent biological activity in crop protection agents.

This compound has been utilized in the chemoenzymatic synthesis of precursors for fluorinated polyketides. Polyketides are a large class of natural products with diverse biological activities, and the site-selective incorporation of fluorine can enhance their pharmaceutical properties. nih.govmdpi.comnih.gov

In a key research finding, this compound serves as the starting material for the synthesis of the N-acetylcysteamine (SNAC) thioester of a diketide, which acts as a "starter unit" in a polyketide synthase (PKS) system. The synthesis involves the saponification of this compound with aqueous sodium hydroxide (B78521), followed by further chemical steps to yield the diketide starter unit. This unit is then introduced into an engineered PKS/FAS (Polyketide Synthase/Fatty Acid Synthase) hybrid system, which can utilize fluorinated extender units like fluoromalonyl-CoA to build the polyketide chain. This innovative approach allows for the regioselective introduction of fluorine into complex macrolide structures, opening pathways to novel antibiotics and other therapeutics. nih.govnih.govsci-hub.se

Starting MaterialKey ProcessIntermediate ProductApplication
This compoundSaponification and subsequent esterificationDiketide N-acetylcysteamine (SNAC) thioesterStarter unit for engineered Polyketide Synthase (PKS) systems to produce fluorinated polyketides
Table 1: Role of this compound in Fluorinated Polyketide Precursor Synthesis.

Intermediates in Natural Product and Pheromone Synthesis

The defined stereochemistry and functional groups of molecules derived from this compound make it a useful intermediate in the synthesis of specific natural products, including insect pheromones and biologically active lactones.

This compound is a precursor for the synthesis of sitophilate, the aggregation pheromone of the granary weevil (Sitophilus granarius), a major pest of stored grains. nih.gov The synthesis utilizes the closely related starting material, mthis compound. The process involves a transesterification reaction with 3-pentanol, mediated by Magnesium/Iodine (Mg⁰/I₂), to form the corresponding 1-ethylpropyl ester. Subsequent reduction of the ketone group is achieved using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in the presence of a Lewis acid. This reduction stereoselectively yields the (2R, 3S) diastereomer, which is the active component of sitophilate, (2R, 3S)-1-ethylpropyl-2-methyl-3-hydroxypentanoate. nih.gov

Reactant 1Reactant 2Key Reaction StepsFinal Product
Mthis compound3-Pentanol1. Transesterification (Mg⁰/I₂) 2. Ketone Reduction (NaBH₄)Sitophilate [(2R, 3S)-1-ethylpropyl-2-methyl-3-hydroxypentanoate]
Table 2: Synthesis of Sitophilate Pheromone Component.

This compound is a suitable precursor for the synthesis of substituted lactones, a class of compounds prevalent in natural products and known for a wide range of biological activities. mdpi.com The general synthetic strategy involves the selective reduction of the ketone at the C-3 position to a hydroxyl group, transforming the β-keto ester into a β-hydroxy ester. This transformation can be accomplished using various reducing agents, with the choice of reagent influencing the stereochemistry of the resulting alcohol.

Following the reduction, the newly formed hydroxy ester can undergo intramolecular cyclization, or lactonization, to form a stable five-membered ring (a γ-lactone) or, depending on subsequent modifications, other ring sizes. This acid- or base-catalyzed reaction proceeds via nucleophilic attack of the hydroxyl group onto the ester carbonyl carbon, resulting in the formation of the cyclic ester (lactone). This pathway provides a straightforward method for accessing complex lactone structures that are scaffolds for medicinally important molecules.

Role in Fine Chemical Production and Specialty Chemical Manufacturing

This compound, a beta-keto ester, serves as a significant and versatile intermediate in the realms of fine and specialty chemical manufacturing. Its value stems from its unique molecular structure, which features multiple reactive sites that can be selectively manipulated to build complex molecular architectures. This compound is a key building block for synthesizing a wide array of high-value organic molecules.

The reactivity of this compound is centered around its dicarbonyl system and the acidic proton on the alpha-carbon (the carbon atom between the two carbonyl groups). This functionality allows for a range of chemical transformations that are fundamental to advanced organic synthesis.

Key Synthetic Applications:

Alkylation and Decarboxylation: The acidic alpha-hydrogen can be readily removed by a base to form an enolate. This enolate is a potent nucleophile that can react with alkyl halides in an alkylation reaction. Subsequent hydrolysis of the ester group followed by heating leads to decarboxylation (loss of CO2), yielding sophisticated ketones. aklectures.com This sequence is a powerful tool for carbon-carbon bond formation, enabling the construction of complex carbon skeletons that form the backbone of many fine chemicals.

Heterocyclic Synthesis: Beta-keto esters are crucial precursors for the synthesis of various heterocyclic compounds. Through condensation reactions with amines, hydrazines, or other bifunctional reagents, this compound can be used to construct rings that are core structures in pharmaceuticals, agrochemicals, and dyes. For instance, reactions with aromatic amines can lead to the formation of quinoline (B57606) derivatives, a common motif in medicinal chemistry. acs.org

Building Block for Complex Molecules: The compound serves as an intermediate in multi-step syntheses of complex natural products and active pharmaceutical ingredients (APIs). A structurally related compound, methyl 3-oxopentanoate, is utilized in the synthesis of Aklavinone, the aglycon component of certain antitumor agents. ucla.educhemimpex.com This highlights the role of such beta-keto esters in producing high-value, biologically active molecules.

Intermediate for Agrochemicals and Flavorings: The versatility of beta-keto esters makes them valuable in the production of agrochemicals and flavorings. chemimpex.commedchemexpress.com The molecular framework of this compound can be incorporated into larger structures designed for specific biological activity or organoleptic properties.

The physical and chemical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 759-66-0 nih.govchemspider.com
Molecular Formula C₈H₁₄O₃ nih.govchemspider.com
Molecular Weight 158.19 g/mol nih.gov
Boiling Point 199.4°C at 760 mmHg guidechem.com
Density 0.979 g/cm³ guidechem.com
Refractive Index 1.419 guidechem.com

The following table outlines the principal synthetic transformations involving this compound and its role in producing fine and specialty chemicals.

Reaction TypeReagentsProduct ClassApplication Area
Alkylation & DecarboxylationBase, Alkyl Halide, H₃O⁺, HeatSubstituted KetonesPharmaceutical Intermediates, Fine Chemicals aklectures.com
CondensationAromatic AminesQuinolinesPharmaceuticals, Dyes acs.org
Multi-step SynthesisVariousComplex Organic MoleculesActive Pharmaceutical Ingredients, Natural Products ucla.educhemimpex.com

Future Research Directions and Emerging Methodologies

Development of Novel Catalytic Systems for Enantioselective and Diastereoselective Transformations

The synthesis of specific stereoisomers of molecules derived from Ethyl 2-methyl-3-oxopentanoate is critical for applications in pharmaceuticals and agrochemicals, where biological activity is often dependent on a precise three-dimensional structure. Future research is heavily focused on creating highly efficient catalytic systems capable of controlling stereochemistry.

Detailed research findings indicate that β-keto esters are excellent substrates for a wide range of stereoselective transformations. acs.org Asymmetric transfer hydrogenation, for instance, has been successfully applied to related β-keto esters using catalysts like the Noyori-Ikariya complex, RuCl(p-cymene)[(S,S)-Ts-DPEN], to achieve high enantioselectivity. acs.org Dynamic kinetic resolution (DKR) is another powerful technique, where a configurationally unstable racemic starting material is converted into a single, enantiomerically enriched product. This has been demonstrated for α-substituted β-keto esters using ruthenium and iridium catalysts, yielding products with high diastereoselectivity and enantioselectivity. unc.eduresearchgate.net

Organocatalysis represents a burgeoning field, offering metal-free alternatives for stereoselective synthesis. acs.org Chiral amino alcohols, for example, have been shown to catalyze the decarboxylation of β-keto acids (derived from their esters) to produce chiral ketones, where kinetic resolution of a diastereomeric salt intermediate is key to the enantioselection. nih.gov Furthermore, palladium-catalyzed reactions of allylic β-keto carboxylates have been developed to generate palladium enolates, which can undergo various transformations like allylation and aldol (B89426) condensation under neutral conditions, expanding the synthetic utility of the β-keto ester scaffold. nih.gov

Biocatalysis, utilizing enzymes such as lipases, offers a highly selective and sustainable approach. Lipase-catalyzed transesterification has been used to synthesize chiral β-keto esters under mild, solvent-free conditions, and can also be employed to resolve racemic alcohols with high enantioselectivity. google.com

Table 1: Emerging Catalytic Systems for Stereoselective Transformations of β-Keto Esters
Catalyst TypeCatalyst ExampleTransformationKey AdvantagesReported Selectivity
Metal-Based CatalysisRuthenium (Ru) Complexes (e.g., Noyori-Ikariya catalyst)Asymmetric Transfer HydrogenationHigh catalyst efficiency, establishes multiple stereocenters. unc.eduHigh dr (up to 96:4) and ee (up to >99%). researchgate.net
Metal-Based CatalysisPalladium (Pd) ComplexesDecarboxylative AllylationProceeds under neutral conditions, versatile transformations. nih.govHigh regioselectivity and stereoselectivity. researchgate.net
OrganocatalysisChiral Amino Alcohols (e.g., Cinchona alkaloids)Enantioselective DecarboxylationMetal-free, relies on kinetic resolution. nih.govHigh enantioselectivity dependent on catalyst/substrate ratio. nih.gov
BiocatalysisImmobilized Lipases (e.g., Candida antarctica lipase (B570770) B)Transesterification / Kinetic ResolutionMild, solvent-free conditions, high chemoselectivity. google.comHigh yields (>90%) and enantioselectivity. google.com

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis by shifting from intuition-guided experimentation to data-driven discovery. For a compound like this compound, ML algorithms can navigate the complex, high-dimensional space of reaction variables to rapidly identify optimal synthesis conditions.

ML-guided optimization involves defining reaction parameters (e.g., temperature, pressure, catalyst loading, solvent choice) and target objectives, such as yield and enantioselectivity. Algorithms can then predict reaction outcomes and suggest new experimental conditions to achieve the desired goals with fewer experiments than traditional methods. This approach is particularly powerful when combined with high-throughput experimentation (HTE) platforms, creating automated, self-driving laboratories that can operate with minimal human intervention.

For the synthesis of this compound, an ML model could be trained on a dataset of Claisen condensation reactions. The model would learn the complex relationships between reactants, catalysts, and conditions to predict the yield and purity of the product. This predictive power allows for in silico screening of numerous reaction possibilities, saving significant time and resources. For instance, a model could predict the optimal base and temperature to maximize the yield of the desired β-keto ester while minimizing side-product formation.

Table 2: Hypothetical Machine Learning Model for Optimizing the Synthesis of this compound
Input Parameters (Reaction Variables)Predicted Outputs (Objectives)
Reactant A (Ester)Reactant B (Ester)BaseTemperature (°C)Predicted Yield (%)Predicted Purity (%)
Ethyl PropanoateEthyl AcetateSodium Ethoxide707590
Ethyl PropanoateEthyl AcetateSodium Hydride658294
Ethyl PropanoateEthyl AcetateLithium Diisopropylamide (LDA)-786898
Ethyl PropanoateEthyl AcetateSodium Hydride7585 (Optimal) 96 (Optimal)

Advanced In Vitro and In Vivo Elucidation of Biological Pathway Mechanisms

While this compound is primarily a synthetic intermediate, understanding the metabolic fate and potential biological interactions of it and related β-keto esters is a crucial area for future research, particularly if any derivatives are considered for pharmaceutical or agricultural use. Advanced analytical and biological techniques are required to map these interactions.

The metabolic pathway of ketone esters typically involves hydrolysis by esterase enzymes in the gut, plasma, and liver into their constituent alcohol and carboxylic acid components, which then enter endogenous metabolic pathways. nih.gov For this compound, this would likely yield ethanol (B145695) and 2-methyl-3-oxopentanoic acid. The latter would be further metabolized through pathways common to ketone bodies and branched-chain amino acids.

In vitro studies are the first step in elucidating these pathways. Incubating the compound with human liver microsomes (HLMs) or specific recombinant enzymes allows for the identification of primary metabolites. mdpi.com Subsequent analysis using high-resolution mass spectrometry can characterize the structure of these metabolites, revealing key reactions such as hydrolysis, oxidation, or reduction.

In vivo studies, typically in rodent models, provide a more complete picture of the compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov Pharmacokinetic analysis following oral or intravenous administration can determine the bioavailability of the parent compound and the concentration-time profiles of its major metabolites in the bloodstream. nih.gov

A novel research direction involves designing β-keto esters as potential antibacterial agents by mimicking the structure of bacterial quorum-sensing autoinducers. mdpi.com Future studies could explore whether this compound or its derivatives can interact with bacterial signaling proteins like LasR, potentially disrupting bacterial communication and virulence. This would involve in vitro assays with purified proteins and in vivo testing in bacterial cultures. mdpi.com

Implementation of Sustainable Synthesis Strategies and Process Intensification Techniques

Moving beyond laboratory-scale synthesis to industrial production requires a focus on green chemistry and process intensification. These strategies aim to make the manufacturing of chemicals like this compound more sustainable by reducing energy consumption, minimizing waste, and improving safety.

Continuous Flow Synthesis: Unlike traditional batch production, continuous flow synthesis involves pumping reagents through a network of tubes or channels where the reaction occurs. thieme-connect.com This method offers superior control over reaction parameters like temperature and pressure, leading to higher yields, better purity, and enhanced safety, especially for exothermic reactions. For the Claisen condensation to produce β-keto esters, a flow process allows for rapid mixing and precise temperature control, potentially reducing residence times from hours to minutes. thieme-connect.comgoogle.com

Reactive Distillation (RD): This is a prime example of process intensification where the chemical reactor and the distillation column are combined into a single unit. aidic.it For equilibrium-limited reactions like esterification, RD is highly effective because one of the products (typically water) is continuously removed via distillation, which drives the reaction towards completion in accordance with Le Châtelier's principle. mdpi.commanchester.ac.uk This integration reduces capital and operating costs, lowers energy consumption, and can prevent the formation of unwanted byproducts. aidic.itsulzer.com

Biocatalysis in Solvent-Free Systems: Utilizing enzymes like lipases for ester synthesis is an inherently green approach. researchgate.netsemanticscholar.org Future developments will focus on performing these reactions in solvent-free media, where one of the liquid substrates acts as the solvent. acs.org This eliminates the need for volatile organic compounds (VOCs), simplifying product purification and drastically reducing waste. The use of immobilized enzymes allows the biocatalyst to be easily recovered and reused, further improving the economic and environmental viability of the process. uniroma1.it

Table 3: Comparison of Synthesis Strategies for Ester Production
ParameterTraditional Batch ProcessingContinuous Flow SynthesisReactive Distillation (RD)
Process Control Limited (poor heat/mass transfer)Excellent (superior heat/mass transfer)Good (integrated control)
Residence Time Hours to DaysSeconds to MinutesMinutes to Hours
Energy Consumption HighLow to ModerateLow (heat integration) sulzer.com
Yield & Selectivity VariableHigh to ExcellentHigh (equilibrium shift) mdpi.com
Safety Lower (large reagent volumes)High (small reactor volumes)Moderate
Scalability Difficult ("scale-up" issues)Easy ("scale-out" by parallelization)Moderate to High

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Feasible Synthetic Routes

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Ethyl 2-methyl-3-oxopentanoate
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Reactant of Route 2
Ethyl 2-methyl-3-oxopentanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.